2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable β-diketone or β-ketoester.
Substitution reactions: The pyrazole ring is then functionalized with a chloro group and a methyl group at specific positions using appropriate reagents and conditions.
Coupling reactions: The functionalized pyrazole is then coupled with a pyridine-4-carboxamide derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives .
Scientific Research Applications
2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of a chloro group and a pyridine-4-carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-chloro-N-[3-(5-methylpyrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-5-8-19-21(11)14-4-2-3-13(10-14)20-16(22)12-6-7-18-15(17)9-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKWQLVADXWUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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